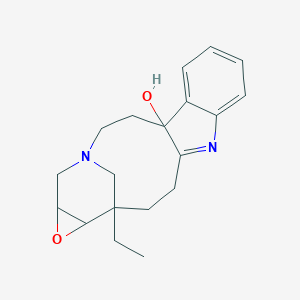
4-(Cyclohexylamino)-3-pyridinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclohexylamino)-3-pyridinesulfonamide, also known as H-89, is a widely used protein kinase inhibitor. It was first synthesized in the 1990s by researchers at Hoechst AG, a German pharmaceutical company. Since then, H-89 has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders.
作用機序
4-(Cyclohexylamino)-3-pyridinesulfonamide works by binding to the ATP-binding site of PKA and preventing its activation. This leads to a decrease in the phosphorylation of downstream targets of PKA, which in turn affects various cellular processes. This compound has also been shown to inhibit other kinases, such as protein kinase G and protein kinase C, although at higher concentrations.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. For example, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis. In cardiovascular research, this compound has been used to investigate the role of PKA in regulating cardiac contractility and relaxation, as well as in the development of heart failure. In neuroscience, this compound has been used to study the effects of PKA inhibition on synaptic plasticity and learning and memory.
実験室実験の利点と制限
One advantage of using 4-(Cyclohexylamino)-3-pyridinesulfonamide in scientific research is its high potency and specificity for PKA inhibition. This compound has been shown to be effective at nanomolar concentrations, and its selectivity for PKA over other kinases makes it a valuable tool for studying the role of PKA in various cellular processes. However, one limitation of using this compound is its potential off-target effects at higher concentrations, which may complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on 4-(Cyclohexylamino)-3-pyridinesulfonamide and its applications in various diseases. For example, this compound has been suggested as a potential therapeutic agent for cancer, cardiovascular disease, and neurological disorders, although more research is needed to fully understand its efficacy and safety in these contexts. Additionally, this compound may be useful in studying the role of PKA in other physiological processes, such as metabolism and immune function. Finally, further development of this compound derivatives with improved potency and selectivity may lead to new therapeutic options for a variety of diseases.
合成法
4-(Cyclohexylamino)-3-pyridinesulfonamide is synthesized through a multi-step process, starting with the reaction of 4-chloro-3-nitropyridine with cyclohexylamine to form 4-(cyclohexylamino)-3-nitropyridine. The nitro group is then reduced to an amine using palladium on carbon and hydrogen gas. Finally, the amine is reacted with sulfonamide to yield this compound.
科学的研究の応用
4-(Cyclohexylamino)-3-pyridinesulfonamide is a potent inhibitor of protein kinase A (PKA), a key enzyme involved in many cellular processes, including cell growth and differentiation, metabolism, and gene expression. This compound has been widely used in scientific research to study the role of PKA in various physiological and pathological conditions. For example, this compound has been used to investigate the effects of PKA inhibition on cancer cell proliferation and apoptosis, as well as on the development of cardiovascular disease and neurological disorders.
特性
分子式 |
C11H17N3O2S |
|---|---|
分子量 |
255.34 g/mol |
IUPAC名 |
4-(cyclohexylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C11H17N3O2S/c12-17(15,16)11-8-13-7-6-10(11)14-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,13,14)(H2,12,15,16) |
InChIキー |
YAJWBJQRHMNMKO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)N |
正規SMILES |
C1CCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Benzodioxol-5-yl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B231520.png)
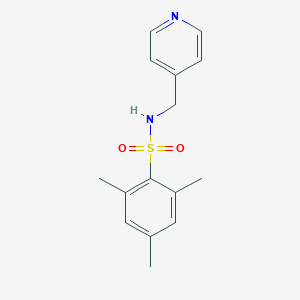
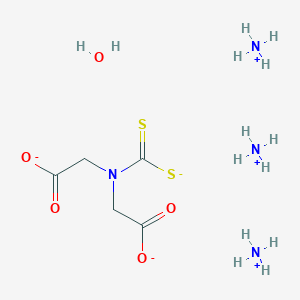
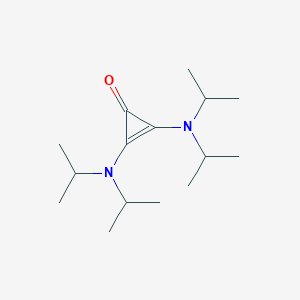
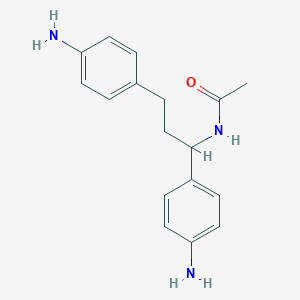

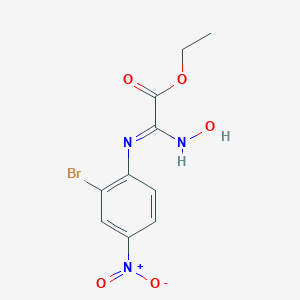
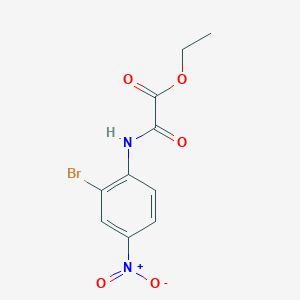
![2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B231547.png)
![1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro-](/img/structure/B231553.png)

![1-{[3-(Benzyloxy)-1-fluoro-1-propenyl]sulfinyl}-4-methylbenzene](/img/structure/B231556.png)
